4'-Methoxy-3-(3-methoxyphenyl)propiophenone
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Overview
Description
“4’-Methoxy-3-(3-methoxyphenyl)propiophenone” is an organic compound . It is a derivative of Guaiacol, a precursor to various flavorants .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by a reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis
The molecular formula of this compound is C17H18O3 . The InChI code is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with C22H38Br2N2Ni2O2S4(2+) *2Br(1-) and sodium tertiary butoxide in toluene at 140°C for 24 hours in an inert atmosphere .Physical And Chemical Properties Analysis
This compound is a colorless oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 392.4±25.0 °C at 760 mmHg, and a flash point of 175.3±16.7 °C . It also has a molar refractivity of 72.1±0.3 cm3 .Scientific Research Applications
Heterogeneous Reaction Studies
Research on similar compounds, like coniferyl alcohol, has highlighted their potential atmospheric significance and chemical behaviors. For instance, the heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been studied, indicating insights into wood smoke emissions in the atmosphere and proposing reaction mechanisms based on identified products such as glycolic acid and oxalic acid (Liu, Wen, & Wu, 2017).
Synthesis of Pharmaceutical Intermediates
The synthesis of new pharmaceutical intermediates from methoxyphenyl compounds demonstrates the application in drug discovery and development. For example, the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid from anisole demonstrates a process involving Friedel-Crafts reaction and hydrolysis (Ma, 2000).
Material Science and Polymer Chemistry
In material science, methoxyphenyl compounds are utilized in synthesizing polyphosphonate derivatives with photosensitive properties. These derivatives are synthesized by polycondensation reactions, indicating applications in developing new materials with specific thermal and photosensitive properties (Kaniappan, Murugavel, & Thangadurai, 2013).
Molecular Docking and Pharmacological Studies
Structural, spectral, and electronic properties of methoxyphenyl-propiophenone compounds have been explored using density functional theory, indicating their potential as kinase inhibitors in pharmacological applications. This includes molecular docking studies with cancer receptors, suggesting a role in drug development (H., Thirumalaikumar, Muthu, Asif, & Irfan, 2021).
Chemical Synthesis and Reaction Mechanism Exploration
The semisynthesis of methoxylated propiophenones from phenylpropenes demonstrates the efficiency of using microwave and ultrasound-assisted methods, offering insights into practical and rapid chemical synthesis techniques (Joshi, Sharma, & Sinha, 2005).
Safety And Hazards
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUWKHPHIOLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505623 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
75849-20-6 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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